

Comparative Transcriptomics: 5-Chlorosalicylanilide (5-Cl-SA) & Salicylanilide Scaffolds

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Compound of Interest

Compound Name: 5-Chlorosalicylanilide

CAS No.: 4638-48-6

Cat. No.: B1584818

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Executive Summary: The Salicylanilide Pharmacophore

5-Chlorosalicylanilide (5-Cl-SA) serves as the structural parent scaffold for a class of bioactive compounds known as salicylanilides, which includes the FDA-approved anthelmintic Niclosamide and the veterinary drug Oxytoclozanide. While Niclosamide is widely characterized, 5-Cl-SA represents the minimal pharmacophore required for mitochondrial uncoupling activity.

This guide provides a technical comparison of the transcriptomic signatures elicited by 5-Cl-SA versus its potent derivatives and standard uncouplers. It dissects the gene expression profiles driving their mechanism of action (MoA)—primarily oxidative phosphorylation uncoupling, mTOR inhibition, and Integrated Stress Response (ISR) activation.

Comparative Analysis: 5-Cl-SA vs. Alternatives

The following table contrasts the transcriptomic and mechanistic profiles of 5-Cl-SA against Niclosamide (the clinical gold standard) and CCCP (a chemical uncoupler reference).

Table 1: Comparative Profile of Salicylanilide Agents

Feature	5-Chlorosalicylanilide (5-Cl-SA)	Niclosamide (Clinical Standard)	CCCP (Reference Uncoupler)
Structure	Core Scaffold (2-hydroxy-5-chlorobenzanilide)	2',5-dichloro-4'-nitrosalicylanilide	Carbonyl cyanide m-chlorophenyl hydrazone
Primary MoA	Protonophore (H ⁺ shuttle); Mild Uncoupling	Potent Protonophore; Anionic shuttle	Potent Protonophore
Transcriptomic Signature	Moderate ISR Activation: Upregulation of ATF4, DDIT3 (CHOP). Metabolic Shift: Glycolytic gene upregulation (HK2, LDHA).	Strong ISR & Signaling Inhibition: 1. Uncoupling: High ATF4/CHOP. 2. Wnt/STAT3: Downregulation of AXIN2, MYC, CCND1. 3. Autophagy: LC3B upregulation.	Pure Metabolic Stress: Massive upregulation of Heat Shock Proteins (HSPA1A). Mitochondrial proteostasis stress (HSPD1).
Potency (IC50)	Low micromolar (1–10 μ M)	Nanomolar (0.1–0.5 μ M)	Low micromolar (1–5 μ M)
Solubility	Moderate (logP ~3.5)	Poor (logP ~4.5); requires formulation	Moderate
Key Off-Targets	Bacterial Two-Component Systems (TCS)	STAT3, Wnt/ β -catenin, NF- κ B	Membrane depolarization (broad)

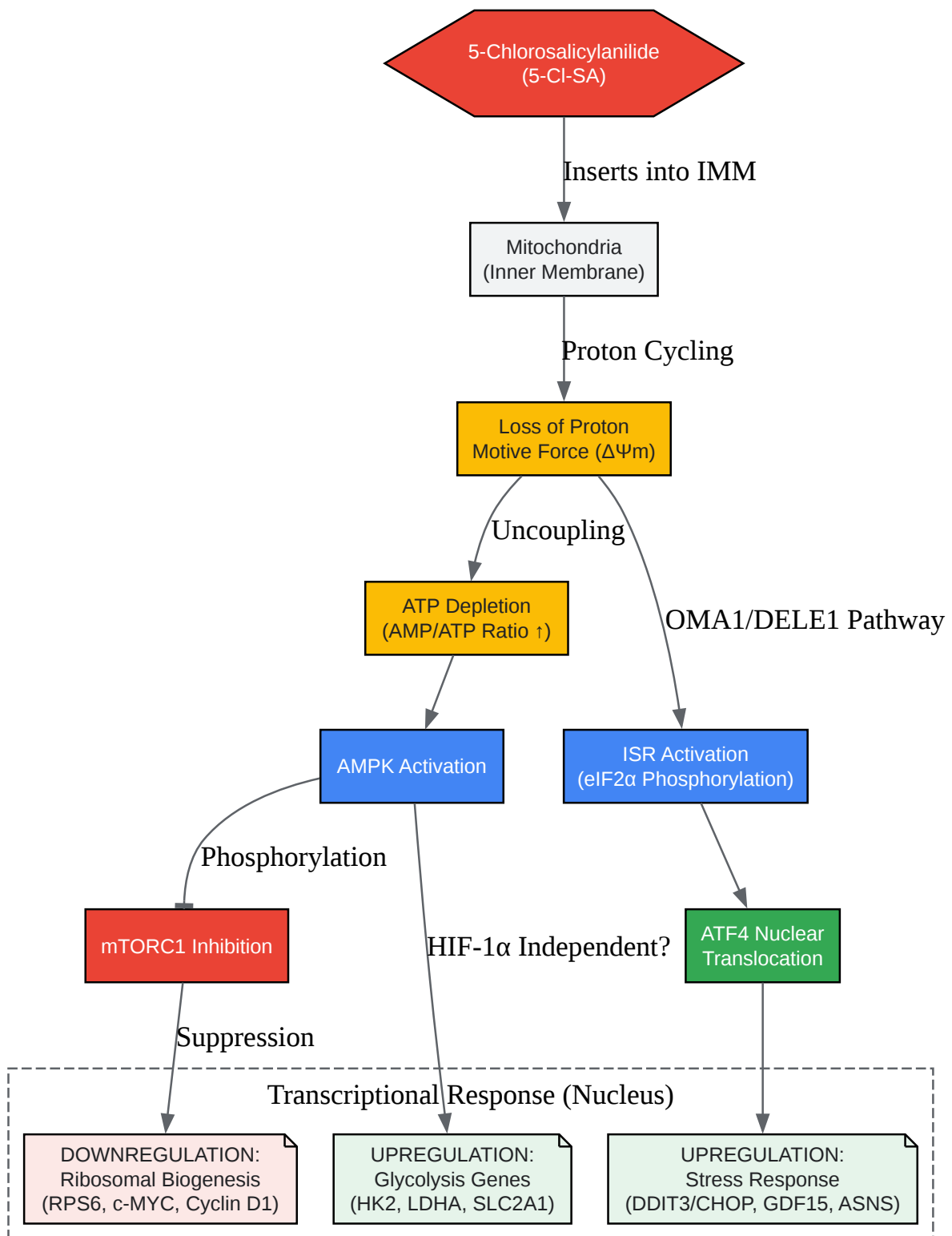
Deep Dive: The "Uncoupling" Transcriptome

Treatment with 5-Cl-SA induces a specific gene expression pattern driven by the loss of the mitochondrial proton gradient. Unlike direct enzyme inhibitors, 5-Cl-SA acts biophysically on the inner mitochondrial membrane (IMM).

- Energy Crisis & AMPK Activation: The drop in ATP/ADP ratio activates AMPK, which suppresses mTORC1.
 - Transcriptomic Result: Downregulation of ribosomal protein genes (RPS6, RPL series) and translation initiation factors (EIF4E).
- Integrated Stress Response (ISR): Mitochondrial stress triggers OMA1/DELE1 signaling to HRI, phosphorylating eIF2 α .
 - Transcriptomic Result: Selective translation and transcriptional upregulation of ATF4 and its targets: ASNS (asparagine synthetase), DDIT3 (CHOP), and GDF15.
- Compensatory Glycolysis: To survive ATP depletion, cells upregulate glycolysis.
 - Transcriptomic Result: Upregulation of SLC2A1 (GLUT1), PFK, and LDHA.

Mechanistic Pathway Visualization

The following diagram illustrates the causal flow from 5-Cl-SA treatment to the observed transcriptomic outputs.



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Caption: Mechanistic cascade of 5-Cl-SA induced transcriptomic remodeling via mitochondrial uncoupling and ISR activation.

Experimental Workflow: RNA-Seq for Hydrophobic Uncouplers

Working with salicylanilides requires specific protocol adaptations due to their hydrophobicity and the rapid kinetics of the stress response.

Phase 1: Treatment Design

- Vehicle Control: 5-Cl-SA is highly hydrophobic. Dissolve in DMSO. Final DMSO concentration in culture must be <0.1% to avoid confounding stress signals.
- Dose Optimization: Determine IC₅₀ (typically 1–5 μM).
 - Low Dose (IC₂₀): Reveals specific signaling inhibition (e.g., STAT3/Wnt).
 - High Dose (IC₈₀): Reveals gross metabolic crash and apoptosis markers.
- Time Points:
 - 2 Hours: Early Immediate Genes (ATF4, FOS, JUN). Critical for MoA determination.
 - 12-24 Hours: Adaptive reprogramming (Glycolysis enzymes, Cell cycle arrest).

Phase 2: Sample Preparation (Self-Validating Protocol)

- Lysis: Use TRIzol or similar phenol-chloroform method. Column-based kits often fail to clear the high lipid content if cells are treated with lipid-soluble drugs; phenol is superior here.
- Spike-in Controls: Add ERCC spike-ins before library prep to normalize for global transcriptional shutdown (a common effect of potent uncouplers). Without this, upregulation will be underestimated.
- Quality Check:
 - RIN > 8.0 is mandatory.

- Mitochondrial Read Check: If mitochondrial rRNA reads are >20%, it indicates cell lysis/apoptosis during treatment. Discard sample.

Phase 3: Sequencing & Analysis

- Depth: >30 Million reads/sample (needed to detect low-abundance transcription factors like ATF4).
- Library: Stranded mRNA-seq (PolyA selection) is preferred over Total RNA unless bacterial transcriptomics is performed.
- Bioinformatics:
 - Perform GSEA (Gene Set Enrichment Analysis) focusing on "Hallmark Unfolded Protein Response" and "Hallmark mTORC1 Signaling".

Experimental Data: What to Expect

When analyzing your RNA-seq data, the following "Fingerprint" confirms the activity of 5-CI-SA:

Gene Category	Representative Genes	Direction	Biological Meaning
Integrated Stress Response	ATF4, DDIT3 (CHOP), TRIB3, ASNS	UP (Log2FC > 2)	Response to amino acid starvation/mitochondrial stress.
Mitokines	GDF15, FGF21	UP (Log2FC > 1.5)	Mitochondrial stress signals secreted to alert distal tissues.
Glycolysis	SLC2A1, HK2, ENO1, LDHA	UP (Log2FC > 1)	Warburg-like shift to compensate for OXPHOS failure.
Cell Cycle (G1 Arrest)	CCND1 (Cyclin D1), CDK4	DOWN	Energy conservation; arrest at G1/S checkpoint.
Wnt Targets (Niclosamide specific)	AXIN2, LGR5	DOWN	5-Cl-SA may show weaker suppression than Niclosamide.

Diagram: Workflow Logic



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Caption: Optimized RNA-seq workflow for capturing the transient transcriptional effects of uncouplers.

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